molecular formula C14H9FN2OS B2898919 N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide CAS No. 681170-09-2

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2898919
CAS No.: 681170-09-2
M. Wt: 272.3
InChI Key: PGVBGRWHLIOYGX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is a chemical compound based on the benzothiazole pharmacophore, a scaffold recognized for its significant potential in anticancer research . While specific biological data for this compound is not available in the public domain, benzothiazole derivatives, particularly carboxamide variants, are frequently investigated as potent inhibitors of key kinase targets such as VEGFR-2 and BRAF, which are pivotal in tumor progression and angiogenesis . Related analogues have demonstrated a capacity to induce cell cycle arrest and inhibit proliferation across various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) . The structural motif of this compound suggests it is a valuable scaffold for developing targeted therapies and for use as a chemical probe in biochemical and cell-based assays to study disease mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-2-4-11(5-3-10)17-14(18)9-1-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVBGRWHLIOYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327044
Record name N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

681170-09-2
Record name N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of benzothiazole-6-carboxylic acid with 4-fluoroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its potential as a therapeutic agent and its role in developing new materials and chemical processes have garnered significant interest.

Scientific Research Applications

Chemistry
this compound serves as a building block in synthesizing complex molecules. It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a versatile intermediate in chemical synthesis. Common reagents for these reactions include potassium permanganate (oxidizing agent), sodium borohydride (reducing agent), and various nucleophiles for substitution.

Biology
The compound has demonstrated potential in various biological assays and studies, indicating its broad applicability in biological research.

Medicine
Research suggests that this compound may have therapeutic potential due to its biological activity, particularly in oncology and antimicrobial research.

Anticancer Properties

This compound has shown anticancer activity against various cancer cell lines. It targets key enzymes such as BRAF kinase and VEGFR-2, which are involved in cancer proliferation and angiogenesis. Inhibition of BRAF can reduce tumor growth by affecting the MAPK signaling pathway, while inhibiting VEGFR-2 can prevent tumor vascularization.

Compared to known anticancer agents like sorafenib, this compound exhibits comparable efficacy in inhibiting BRAF-mutant melanoma and VEGFR-2-dependent tumors.

CompoundIC50 (μM)Cancer Cell LineReference DrugReference IC50 (μM)
This compound0.194BRAF-mutant melanomaSorafenib0.171
This compound0.071VEGFR-2 dependent tumorsSorafenib0.069

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antibacterial and antifungal activities. It is effective against Gram-positive and Gram-negative bacteria and shows significant inhibition against fungal strains like Candida albicans.

Case Studies

  • BRAF Inhibition : A study demonstrated that this compound significantly inhibited the proliferation of BRAF-mutant melanoma cells through apoptosis induction. Apoptosis rates increased from 0.89% in untreated controls to 37.83% in treated cells.
  • Combination Therapy : When combined with gemcitabine in pancreatic cancer models, this compound showed enhanced antiproliferative effects compared to either agent alone.

Industry
this compound may be used in developing new materials and chemical processes, highlighting its potential in industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide with structurally related benzothiazole and fluorophenyl-containing derivatives, focusing on synthesis, functional groups, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Biological Relevance (if reported) References
This compound Benzothiazole-6-carboxamide N-linked 4-fluorophenyl Not explicitly detailed (analogous to [1]) Unknown (structural analogs suggest kinase/enzyme inhibition)
Tunlametinib (WHO List 87) Benzothiazole-6-carboxamide 4-fluoro, 5-(2-fluoro-4-iodoanilino), N-(2-hydroxyethoxy) Multi-step substitution Kinase inhibitor (inferred from naming)
3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Pyrimidine-carboxylic acid 4-fluorophenyl, dioxo-tetrahydropyrimidine Virtual screening, docking Kynurenine formamidase inhibitor (ΔG = -8.7 kcal/mol)
S-alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, S-alkylated ketones Nucleophilic addition, cyclization Not reported (structural focus)

Key Observations

Structural Variations and Substituent Effects: The target compound’s simplicity (single 4-fluorophenyl group) contrasts with tunlametinib’s complex substitutions (fluoro, iodoanilino, hydroxyethoxy), which likely enhance target specificity and solubility . Fluorine placement matters: The 4-fluorophenyl group in the target compound and ’s pyrimidine derivative improves binding via hydrophobic and electrostatic interactions, as seen in docking studies .

Synthetic Routes :

  • The synthesis of analogous 1,2,4-triazoles () involves Friedel-Crafts reactions, hydrazide-isothiocyanate coupling, and cyclization, highlighting the versatility of benzothiazole precursors .
  • Tunlametinib’s synthesis likely requires sequential halogenation and amidation, reflecting the complexity of poly-substituted benzothiazoles .

Biological Activity :

  • While the target compound’s activity is unspecified, ’s fluorophenyl-containing pyrimidine derivative showed strong binding (ΔG = -8.7 kcal/mol) to kynurenine formamidase, suggesting fluorophenyl groups enhance enzyme inhibition .
  • Tunlametinib’s naming (as a WHO-recognized INN) implies clinical relevance, possibly as a kinase inhibitor, leveraging the benzothiazole scaffold’s affinity for ATP-binding pockets .

Tautomerism and Stability :

  • ’s 1,2,4-triazoles exhibit thione-thiol tautomerism, stabilized by aromatic substituents. The target compound’s amide group may similarly influence tautomeric states, affecting solubility and reactivity .

Biological Activity

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These compounds often exhibit anticancer, antibacterial, and antifungal properties due to their ability to interact with various biological targets.

Target Enzymes and Pathways

This compound primarily targets several key enzymes involved in cancer proliferation and survival:

  • BRAF Kinase : This enzyme is crucial in the MAPK signaling pathway, which regulates cell division and differentiation. Inhibition of BRAF can lead to reduced tumor growth.
  • VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 is involved in angiogenesis. Inhibiting VEGFR-2 can prevent tumor vascularization.

The compound has shown promising inhibitory effects on these targets, contributing to its anticancer activity.

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of this compound across various cancer cell lines. The following table summarizes its cytotoxic effects compared to known anticancer agents:

CompoundIC50 (μM)Cancer Cell LineReference DrugReference IC50 (μM)
This compound0.194BRAF-mutant melanomaSorafenib0.171
This compound0.071VEGFR-2 dependent tumorsSorafenib0.069

These findings indicate that this compound exhibits comparable efficacy to established treatments like sorafenib.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities. It has been evaluated against various pathogens with notable results:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Exhibits significant inhibition against fungal strains such as Candida albicans.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Study on BRAF Inhibition :
    • A study demonstrated that this compound significantly inhibited the proliferation of BRAF-mutant melanoma cells through apoptosis induction.
    • Apoptosis rates increased from 0.89% in untreated controls to 37.83% in treated cells.
  • Combination Therapy :
    • When combined with gemcitabine in pancreatic cancer models, this compound exhibited enhanced antiproliferative effects compared to either agent alone.

Q & A

Advanced Research Question

  • Crystallography : SHELXL refines high-resolution structures to map hydrogen bonds (e.g., amide-F interactions) and π-π stacking with aromatic residues in target proteins .
  • Docking Workflow : UCSF Chimera prepares ligand/protein files, AutoDock Vina predicts binding poses, and MD simulations (e.g., GROMACS) validate stability .
  • Free Energy Calculations : MM-PBSA quantifies binding affinities, correlating with experimental IC50_{50} values .

What in vitro assays are recommended for preliminary screening of antimicrobial or anticancer activity?

Basic Research Question

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity) to identify mechanistic pathways .

How can computational approaches identify potential biological targets for this compound?

Advanced Research Question

  • Pharmacophore Modeling : Schrödinger Phase identifies key features (e.g., fluorine, benzothiazole) for target matching .
  • Reverse Docking : Use SwissTargetPrediction to screen against human proteome databases .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) of treated vs. untreated cells to pinpoint dysregulated pathways .

What methodologies assess the solubility and stability of this compound under physiological conditions?

Basic Research Question

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectrophotometry .
  • Stability : Incubate at 37°C for 24–72 hours, monitor degradation by LC-MS. Adjust formulation (e.g., cyclodextrin encapsulation) if unstable .

How can researchers address low yields in the final amidation step of the synthesis?

Advanced Research Question

  • Catalyst Screening : Test alternatives to EDC (e.g., DCC, HATU) with additives like DMAP .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 15–20% .
  • Design of Experiments (DoE) : Use Minitab to optimize molar ratios, solvent, and temperature .

What techniques elucidate the metabolic pathways of this compound in preclinical models?

Advanced Research Question

  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled compound for tracking metabolite distribution in rodent plasma/tissues .
  • LC-HRMS : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns .
  • CYP450 Inhibition Assays : Determine if metabolism is enzyme-dependent (e.g., CYP3A4) .

How do structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Advanced Research Question

  • Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing (e.g., -CF3_3) or donating groups (-OCH3_3) to modulate potency .
  • Bioisosteric Replacement : Swap benzothiazole with thiadiazole to improve solubility without losing activity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with bioactivity, guiding synthetic priorities .

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